molecular formula C20H22F2N2O4S B3012438 N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 887198-84-7

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B3012438
CAS No.: 887198-84-7
M. Wt: 424.46
InChI Key: KYKAESONEJBTTE-UHFFFAOYSA-N
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Description

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoromethoxy group, a piperidin-1-ylsulfonyl group, and a benzamide moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O4S/c1-14-9-10-15(13-18(14)29(26,27)24-11-5-2-6-12-24)19(25)23-16-7-3-4-8-17(16)28-20(21)22/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKAESONEJBTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Preparation of 2-(difluoromethoxy)aniline: This intermediate can be synthesized by reacting 2-nitroanisole with difluoromethyl ether in the presence of a suitable catalyst, followed by reduction of the nitro group to an amine.

    Formation of 4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid: This intermediate can be prepared by sulfonylation of 4-methylbenzoic acid with piperidine-1-sulfonyl chloride.

    Coupling Reaction: The final step involves coupling 2-(difluoromethoxy)aniline with 4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially forming amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethoxy and piperidin-1-ylsulfonyl groups may contribute to its binding affinity and specificity. Molecular docking studies and biochemical assays can provide insights into the pathways and targets involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides

Uniqueness

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and metabolic stability. Additionally, the piperidin-1-ylsulfonyl group may contribute to its biological activity and specificity, distinguishing it from other similar compounds.

Biological Activity

N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22F2N3O3S\text{C}_{19}\text{H}_{22}\text{F}_2\text{N}_3\text{O}_3\text{S}

This structure highlights the presence of a difluoromethoxy group, a piperidine ring, and a sulfonamide moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes. Research indicates that it may influence pathways related to:

  • Cell Proliferation : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by affecting signaling pathways such as the KEAP1-NRF2-GPX4 axis, leading to ferroptosis in cancer cells .
  • Cell Migration : The compound has demonstrated potential in inhibiting cell migration, which is vital for cancer metastasis. This effect is often assessed using scratch assays and transwell migration assays.

In Vitro Studies

In vitro studies have been conducted to evaluate the effects of this compound on various tumor cell lines. Key findings include:

Assay Type Effect Observed Reference
MTT AssayInhibition of tumor cell proliferation
Colony Formation AssayReduced colony formation in treated cells
Scratch AssayDecreased migration rates
Annexin-V StainingInduction of apoptosis in tumor cells

These assays collectively indicate that the compound possesses significant anti-tumor properties.

Molecular Docking Studies

Molecular docking studies have suggested that this compound binds effectively to key proteins involved in cell survival and proliferation. Notably, it has shown a strong binding affinity for NRF2, which plays a crucial role in cellular responses to oxidative stress and is implicated in cancer biology .

Case Studies

A case study involving the use of similar compounds indicated promising results in preclinical models. For example, a derivative with structural similarities exhibited potent anti-cancer activity by targeting the same molecular pathways as this compound. This reinforces the potential therapeutic applications of this class of compounds in oncology .

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